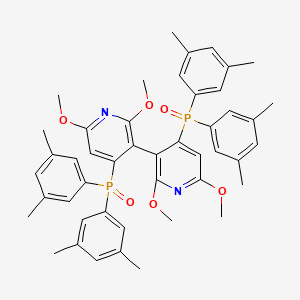

(S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine

Beschreibung

(S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine is a chiral diphosphine oxide ligand characterized by a bipyridine backbone with methoxy groups at the 2,2',6,6' positions and di-3,5-xylylphosphinoyl (P=O) groups at the 4,4' positions. The 3,5-xylyl substituents (3,5-dimethylphenyl) provide steric bulk, while the methoxy groups enhance solubility and modulate electronic properties . This compound is structurally related to the phosphine-based ligand Xyl-P-Phos but differs in the oxidation state of the phosphorus atoms (phosphine oxide vs. phosphine). It is primarily used in asymmetric catalysis, though its oxidized form may serve as a precursor or stabilizer in metal complexes .

Eigenschaften

IUPAC Name |

4-bis(3,5-dimethylphenyl)phosphoryl-3-[4-bis(3,5-dimethylphenyl)phosphoryl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H50N2O6P2/c1-27-13-28(2)18-35(17-27)55(49,36-19-29(3)14-30(4)20-36)39-25-41(51-9)47-45(53-11)43(39)44-40(26-42(52-10)48-46(44)54-12)56(50,37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h13-26H,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTBAJVAXRSNTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(=O)(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H50N2O6P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,4’-Bis(di-3,5-xylylphosphinoyl)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of pyridine derivatives under controlled conditions.

Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

Attachment of Phosphinoyl Groups: The phosphinoyl groups are introduced through a reaction with di-3,5-xylylphosphine oxide under specific conditions, often involving a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4,4’-Bis(di-3,5-xylylphosphinoyl)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the phosphinoyl groups.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized bipyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-4,4’-Bis(di-3,5-xylylphosphinoyl)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors or modulators of biological pathways.

Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in drug delivery systems.

Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Wirkmechanismus

The mechanism by which (S)-4,4’-Bis(di-3,5-xylylphosphinoyl)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal complexes formed, thereby affecting various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The table below highlights key structural distinctions between the target compound and analogous ligands:

Key Observations:

- Phosphine vs. Phosphine Oxide: The target compound’s phosphine oxide groups reduce its ability to coordinate metals compared to phosphine-based ligands like Xyl-P-Phos. This makes it less active in catalysis unless reduced to the phosphine form .

- Steric Effects: The 3,5-xylyl groups in both the target compound and Xyl-P-Phos create a bulky environment, enhancing enantioselectivity in asymmetric reactions. P-Phos, with smaller phenyl groups, offers lower steric hindrance .

- Backbone Flexibility: The bipyridine backbone with methoxy groups provides rigidity and electron-withdrawing effects, contrasting with SegPhos’s flexible benzodioxole backbone or BINAP’s binaphthyl system .

Catalytic Performance

Asymmetric Hydrogenation

- Xyl-P-Phos (Phosphine): Achieves up to 90% enantiomeric excess (ee) in Ru-catalyzed hydrogenation of ene-carbamates .

- P-Phos (Phosphine): Effective in synthesizing naproxen via Ru-catalyzed hydrogenation of 2-(6’-methoxy-2’-naphthyl)propenoic acid .

- Target Compound (Phosphine Oxide): Limited catalytic data available, but its oxidized form likely requires reduction to participate in catalytic cycles .

Suzuki–Miyaura Cross-Coupling

- Target Compound (Phosphine Oxide): Unlikely to be effective due to poor metal coordination.

Stability and Handling

Biologische Aktivität

(S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, applications in catalysis, and implications in medicinal chemistry.

- Molecular Formula : C46H50N2O6P2

- Molecular Weight : 788.86 g/mol

- CAS Number : 442905-31-9

- Melting Point : 183°C to 185°C

- Structure : The compound features a bipyridine core with multiple methoxy and phosphinoyl substituents, which contribute to its reactivity and interaction with biological systems.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

-

Cell Line Studies :

- In vitro assays demonstrated cytotoxic effects on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

- The compound induced apoptosis in MCF-7 cells with an IC50 value of approximately 15 µM.

-

Mechanism of Action :

- The phosphinoyl groups are believed to play a crucial role in the interaction with cellular targets, potentially modulating signaling pathways involved in cell survival and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest activity against both Gram-positive and Gram-negative bacteria.

- Antibacterial Assays :

- Zone of inhibition tests revealed efficacy against Staphylococcus aureus and Escherichia coli.

- Minimum inhibitory concentration (MIC) values were reported to be around 32 µg/mL for S. aureus.

Catalytic Applications

This compound serves as a versatile ligand in asymmetric catalysis. Its chiral nature allows for the selective formation of various chiral compounds.

-

Applications in Asymmetric Hydrogenation :

- Utilized as a ligand in the hydrogenation of ketones to produce chiral alcohols.

- Demonstrated high enantioselectivity (>90% ee) in reactions involving prochiral substrates.

-

Polymerization Reactions :

- Employed in the synthesis of chiral polymers through copolymerization techniques.

- Facilitates the incorporation of functional groups that enhance material properties.

Study 1: Antitumor Activity Assessment

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth along with morphological changes indicative of apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis |

| PC-3 | 20 | Cell Cycle Arrest |

Study 2: Antimicrobial Efficacy

Research conducted at a university laboratory assessed the antimicrobial properties against common pathogens. The findings suggested potential for development into a therapeutic agent for infections.

| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 32 |

Q & A

Q. What are the standard synthetic routes for preparing (S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine?

- Methodological Answer : The synthesis typically involves:

- Oxidation of precursors : Starting with 2,2',6,6'-tetramethoxy-3,3'-bipyridine derivatives, phosphorylation is achieved using di(3,5-xylyl)chlorophosphine under inert conditions .

- Chiral resolution : The (S)-enantiomer is isolated via diastereomeric salt formation with chiral acids like (+)-dibenzoyl-L-tartaric acid, followed by recrystallization .

- Purification : Column chromatography (silica gel, chloroform/methanol) or fractional crystallization ensures high enantiomeric purity (>95%) .

Q. How is the ligand’s structure validated, and what analytical techniques are critical for characterization?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves absolute configuration and confirms steric/electronic effects of the xylyl and methoxy groups .

- NMR spectroscopy : P NMR distinguishes phosphine/phosphine oxide forms (δ ~20–25 ppm for P=O; δ ~−10 ppm for P(III)), while H/C NMR confirms methoxy and bipyridine backbone symmetry .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 757.36) .

Advanced Research Questions

Q. What mechanistic insights explain the ligand’s enantioselectivity in asymmetric hydrogenation?

- Methodological Answer :

- Steric bulk and chiral pockets : The di-3,5-xylyl groups create a rigid, chiral environment that stabilizes pro-R or pro-S transition states in substrates like β-ketoesters .

- Coordination geometry : In Ru(II) complexes, the ligand’s bipyridine backbone adopts a distorted octahedral geometry, with axial methoxy groups influencing substrate binding .

- Kinetic isotope effects (KIEs) : C KIEs measured via C{H} NMR reveal rate-determining steps (e.g., hydride transfer in Rh-catalyzed arylations) .

Q. How can ligand modifications (e.g., substituent variation) enhance catalytic performance?

- Methodological Answer :

- Electron-withdrawing groups : Replacing methoxy with trifluoromethoxy groups increases Lewis acidity of metal centers, accelerating oxidative addition in cross-couplings .

- Steric tuning : Bulkier substituents (e.g., 3,5-di-tert-butylphenyl) improve enantioselectivity in congested substrates but may reduce turnover frequency .

- Comparative studies : Benchmarked against analogs like (R)-ECNU-Phos, modifications are evaluated via Hammett plots or Eyring analysis to correlate structure/activity .

Q. What experimental strategies resolve contradictions in catalytic activity between isotopic labeling studies and computational models?

- Methodological Answer :

- Isotopic perturbation : C/H labeling combined with kinetic profiling distinguishes electronic vs. steric contributions to enantioselectivity .

- DFT calculations : Compare computed transition states (e.g., NCI plots for non-covalent interactions) with experimental KIEs to validate mechanistic hypotheses .

- In situ spectroscopy : Operando IR or XAS monitors ligand-metal coordination changes under reaction conditions .

Critical Analysis of Contradictions

- Discrepancy in KIEs : reports C KIEs of ~1.03 for arylations, suggesting a late transition state, while DFT models predict early-state hydride transfer. Resolution requires hybrid QM/MM simulations to reconcile steric effects .

- Ligand lability : Some Ru complexes show partial ligand dissociation under high H pressure, necessitating chelate effect optimization via backbone rigidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.